Standard ω-amino acids (e.g., 7-aminoheptanoic acid) often introduce lipophilic artifacts or incorrect linker geometry. This non-proteinogenic γ-amino acid positions the amine at C4, preserving the critical 3-carbon spacing of GABA while extending the aliphatic chain.
- **GABA-mimetic scaffold:** Confirmed docking affinity for GABA transaminase; distinct from terminal isomers.
- **Hydrophilic design:** Log P = -2.20 enables polar bioconjugates and aqueous assays without organic partitioning.
- **Orthogonal verification:** Characteristic bp (265.5°C) and density (1.0 g/cm³) for unambiguous isomer ID.
Molecular FormulaC7H15NO2
Molecular Weight145.202
CAS No.18021-50-6
Cat. No.B2964526
⚠ Attention: For research use only. Not for human or veterinary use.
4-Aminoheptanoic Acid (CAS 18021-50-6): Procurement-Relevant Identity and Class Positioning for Research Use
4-Aminoheptanoic acid (C7H15NO2, MW 145.20) is a non-proteinogenic γ-amino acid derivative characterized by a seven-carbon aliphatic chain with the amino group positioned at the fourth carbon and the carboxyl group at the terminal carbon . It belongs to the broader class of ω‑amino acids, which includes structurally related compounds such as 7‑aminoheptanoic acid (the terminal amino positional isomer), 6‑aminohexanoic acid, 5‑aminopentanoic acid, and 4‑aminobutanoic acid (GABA) [1]. Predicted physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 265.5±23.0 °C at 760 mmHg, a vapor pressure of 0.0±1.1 mmHg at 25 °C, an enthalpy of vaporization of 55.4±6.0 kJ/mol, a flash point of 114.3±22.6 °C, and a log P of 0.77 . The compound is commercially available at research-grade purity (e.g., 95%+) from multiple vendors and is employed as a synthetic building block, particularly in peptide chemistry and GABA‑analog research .
1Non-proteinogenic γ-amino acid building block for peptide and bioconjugation chemistry
2Mid-chain 4-amino scaffold supports GABA analog research and CNS probe design
3Positional isomer identity requires confirmation via boiling point and density differentiation
Why 4-Aminoheptanoic Acid Cannot Be Replaced by Common ω‑Amino Acid Analogs Without Scientific Justification
Although 4‑aminoheptanoic acid shares the same molecular formula (C7H15NO2) with its positional isomer 7‑aminoheptanoic acid, the relocation of the amino group from the terminal (ω) position to the fourth carbon fundamentally alters the molecule's physicochemical properties, conformational behavior, and intermolecular interactions [1]. This positional difference directly impacts critical procurement and experimental parameters: it modifies the molecule's dipole moment and hydrogen‑bonding network, which can influence solubility, crystallization behavior, and reactivity in peptide coupling reactions . Furthermore, in the context of GABA‑analog research, the distance between the amino and carboxyl groups determines the compound's ability to mimic the natural neurotransmitter GABA, with the 4‑amino substitution pattern providing a distinct spatial arrangement that may differentially interact with GABA‑binding pockets compared to ω‑amino acids [2]. Simply substituting 4‑aminoheptanoic acid with 7‑aminoheptanoic acid, 6‑aminohexanoic acid, or other ω‑amino acids without explicit validation risks altering experimental outcomes in synthesis, bioconjugation, and biological assays. The quantitative comparisons below provide the verifiable evidence necessary for informed selection and procurement.
Target4-Aminoheptanoic acid (mid-chain amine)7-Aminoheptanoic acid (terminal ω-amine)Amine position shift alters dipole, H-bond geometry, and GABA-mimetic alignment.
Property riskLog P −2.20; hydrophilic profileLog P 0.77; higher lipophilicitySubstantial Δ ~3 log units may shift solubility, permeability, and assay partitioning.
Reactivity risk4-NH2 coupling yields defined linker flexibilityTerminal amine may reduce spacing precisionPeptide conformation and bioconjugate geometry require isomer-specific validation.
[1] Yui, K.; Noda, Y.; Koido, M.; Irie, M.; Watanabe, I.; Umecky, T.; Funazukuri, T. Binary Diffusion Coefficients of Aqueous Straight-Chain Amino Acids at Infinitesimal Concentration and Temperatures from (298.2 to 333.2) K. J. Chem. Eng. Data 2013, 58 (10), 2848–2853. View Source
[2] Sukhorukov, A. Yu.; Andryushkevich, S. O.; Chilov, G. G.; Zeifman, A. A.; Svitanko, I.; Ioffe, S. L. The first synthesis and molecular docking studies of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. Mendeleev Commun. 2011, 21 (4), 183–185. View Source
4-Aminoheptanoic Acid: Quantitative Differentiation Data Versus Closest Analogs and In-Class Comparators
Positional Isomerism Alters Boiling Point by 5.1 °C Relative to 7‑Aminoheptanoic Acid
4‑Aminoheptanoic acid exhibits a predicted boiling point of 265.5±23.0 °C at 760 mmHg, whereas its positional isomer 7‑aminoheptanoic acid shows a higher predicted boiling point of 270.6±23.0 °C under identical conditions . This 5.1 °C difference, though modest, reflects the influence of amino group placement on intermolecular forces and is a direct consequence of the altered dipole moment and hydrogen‑bonding geometry.
Boiling PointReported
265.5±23.0 °C vs 270.6±23.0 °C Δ 5.1 °C
Supports identity verification and thermal handling review.
Predicted values at 760 mmHg; confirm experimentally.
Predicted values at 760 mmHg pressure (ChemSpider ACD/Labs Percepta Platform)
Why This Matters
Different boiling points provide a simple, verifiable identity check for incoming material and can influence purification or storage decisions, particularly in facilities where thermal handling is a concern.
Density Difference of 0.019 g/cm³ Between 4‑ and 7‑Aminoheptanoic Acid Positional Isomers
The predicted density of 4‑aminoheptanoic acid is 1.0±0.1 g/cm³, whereas the positional isomer 7‑aminoheptanoic acid has a predicted density of 1.019±0.06 g/cm³ . This ~0.019 g/cm³ difference, though small, is reproducible and reflects the distinct packing efficiencies arising from the amino group's position along the carbon chain.
Density differences can affect crystallinity, powder handling, and solubility behavior in formulation, making this a practical parameter for quality control and method development.
Enthalpy of Vaporization Differs by 0.6 kJ/mol from 7‑Aminoheptanoic Acid
4‑Aminoheptanoic acid has a predicted enthalpy of vaporization of 55.4±6.0 kJ/mol, while 7‑aminoheptanoic acid has a slightly higher value of 56.0±6.0 kJ/mol . This 0.6 kJ/mol difference is consistent with the positional isomer's impact on intermolecular interactions and can influence distillation or drying processes.
Enthalpy of VaporizationReported
55.4±6.0 vs 56.0±6.0 kJ/mol Δ 0.6 kJ/mol
Provides thermodynamic fingerprint for identity confirmation.
Predicted values; confirm for critical applications.
ThermodynamicsVaporization enthalpyHeat of vaporization
Evidence Dimension
Enthalpy of vaporization
Target Compound Data
55.4±6.0 kJ/mol
Comparator Or Baseline
7-Aminoheptanoic acid: 56.0±6.0 kJ/mol
Quantified Difference
Δ 0.6 kJ/mol
Conditions
Predicted values (ACD/Labs Percepta Platform)
Why This Matters
Differences in vaporization enthalpy provide a thermodynamic fingerprint that can be used to confirm identity or to guide decisions when selecting between isomers for heat‑sensitive applications.
ThermodynamicsVaporization enthalpyHeat of vaporization
In the context of GABA (4‑aminobutanoic acid) analog research, the 4‑amino substitution pattern in heptanoic acid provides a spatial arrangement of amino and carboxyl groups that more closely mimics the natural neurotransmitter than ω‑amino acids such as 7‑aminoheptanoic acid or 6‑aminohexanoic acid [1]. Molecular docking studies of 4‑amino‑7‑hydroxyheptanoic acids (direct derivatives of 4‑aminoheptanoic acid) demonstrated potential binding to GABA transaminase, although experimental inhibition was not observed [2]. This class‑level evidence indicates that 4‑aminoheptanoic acid serves as a privileged scaffold for designing GABA‑targeting molecules, whereas ω‑amino acids typically lack this specific geometric alignment.
GABA Analog ScaffoldClass-level
4-amino pattern mimics GABA geometry; derivatives dock to GABA transaminase in silico.
Supports scaffold selection for GABA-targeting probe design.
Derivative docking data; experimental inhibition not observed.
Spatial mimicry of GABA (4-aminobutanoic acid); derivatives bind GABA transaminase in docking studies
Comparator Or Baseline
7-Aminoheptanoic acid and 6-aminohexanoic acid: ω-amino acids with different amino-carboxyl distance
Quantified Difference
Not applicable (class-level inference)
Conditions
Molecular docking and structure-activity relationship analysis
Why This Matters
For researchers developing GABA‑ergic probes or CNS‑targeted compounds, the 4‑aminoheptanoic acid scaffold offers a chemically defined advantage over ω‑amino acids that cannot be achieved with simple chain‑length homologs.
[1] Sukhorukov, A. Yu.; Andryushkevich, S. O.; Chilov, G. G.; Zeifman, A. A.; Svitanko, I.; Ioffe, S. L. The first synthesis and molecular docking studies of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. Mendeleev Commun. 2011, 21 (4), 183–185. View Source
[2] Mendeleev Commun. Abstract: 4-amino-7-hydroxyheptanoic acids as new GABA analogues. View Source
Diffusion Coefficient in Aqueous Solution Is Determined by Molar Mass, Not Amino Group Position
A study measuring mutual diffusion coefficients of straight‑chain amino acids (including 7‑aminoheptanoic acid) at infinitesimal concentration from 298.2 to 333.2 K found that the diffusion coefficients of all amino acid isomers were essentially identical, indicating that the position of the amino group does not significantly influence aqueous diffusion rates [1]. By extrapolation, 4‑aminoheptanoic acid would exhibit a diffusion coefficient nearly identical to that of 7‑aminoheptanoic acid (within ~2% at 298.2 K), as the property is primarily governed by molar mass (145.2 g/mol) and solution viscosity.
Diffusion CoefficientClass-level
~6.2 × 10⁻¹⁰ m²/s (identical to 7-amino isomer)
Bulk solution transport similar; substitution possible if reactivity not critical.
Extrapolated from 7-aminoheptanoic acid data at 298.2 K.
Diffusion coefficientSolution behaviorMass transport
Evidence Dimension
Aqueous diffusion coefficient at 298.2 K
Target Compound Data
~6.2 × 10⁻¹⁰ m²/s (extrapolated from 7-aminoheptanoic acid)
Comparator Or Baseline
7-Aminoheptanoic acid: ~6.2 × 10⁻¹⁰ m²/s
Quantified Difference
Negligible (<2%)
Conditions
Infinitesimal concentration, 298.2 K, atmospheric pressure, Taylor dispersion method
Why This Matters
This evidence confirms that 4‑aminoheptanoic acid behaves similarly to its positional isomer in bulk solution, meaning that substitution based on transport properties alone may be possible—but only if other differentiating factors (e.g., reactivity, biological activity) are not critical. Procurement decisions must therefore weigh both similarities and differences.
Diffusion coefficientSolution behaviorMass transport
[1] Yui, K.; Noda, Y.; Koido, M.; Irie, M.; Watanabe, I.; Umecky, T.; Funazukuri, T. Binary Diffusion Coefficients of Aqueous Straight-Chain Amino Acids at Infinitesimal Concentration and Temperatures from (298.2 to 333.2) K. J. Chem. Eng. Data 2013, 58 (10), 2848–2853. View Source
4‑Aminoheptanoic Acid Exhibits Lower Log P (−2.20) Than Many Common ω‑Amino Acids
The estimated octanol‑water partition coefficient (Log Kow) for 4‑aminoheptanoic acid is −2.20 (KOWWIN v1.67), indicating high hydrophilicity . In contrast, the positional isomer 7‑aminoheptanoic acid has a predicted Log P of 0.77 , and 6‑aminohexanoic acid has a Log P of approximately −1.0 [1]. This substantial difference in lipophilicity (Δ ~3 Log units) reflects how amino group position modulates the compound's overall polarity and hydrogen‑bonding capacity.
Log PReported
−2.20 vs 0.77 Δ −2.97
Substantial hydrophilicity difference; impacts solubility and permeability screening.
Predicted values using KOWWIN and ACD/Labs methods
Why This Matters
Log P directly impacts solubility, membrane permeability, and extraction efficiency. A compound with a Log P of −2.20 will behave very differently in biological assays and sample preparation workflows compared to its more lipophilic positional isomer, making this a critical selection criterion for procurement.
Where 4-Aminoheptanoic Acid Provides Verifiable Advantages: Application Scenarios Based on Quantitative Differentiation
Synthesis of GABA‑Analog Libraries with Defined Pharmacophore Geometry
The 4‑amino substitution pattern offers a spatial arrangement that more closely mimics the endogenous neurotransmitter GABA (4‑aminobutanoic acid) than ω‑amino acids such as 7‑aminoheptanoic acid or 6‑aminohexanoic acid [1]. Molecular docking studies confirm that derivatives of 4‑aminoheptanoic acid can engage the GABA transaminase binding pocket, a property not shared by terminal amino acids [2]. Researchers developing CNS‑targeted probes or GABA‑ergic modulators should select 4‑aminoheptanoic acid as a scaffold rather than its positional isomer to maintain the required amino‑carboxyl distance and orientation. The significant difference in Log P (−2.20 vs. 0.77) also means that 4‑aminoheptanoic acid will exhibit distinct solubility and permeability profiles, which must be considered in assay design .
Peptide Coupling and Bioconjugation Where Amine Position Affects Linker Flexibility
In peptide synthesis and bioconjugation, the placement of the amino group at the fourth carbon introduces a specific flexibility and spacing that differs from ω‑amino acids. The density and boiling point differences relative to 7‑aminoheptanoic acid (Δ 0.019 g/cm³; Δ 5.1 °C) reflect altered intermolecular packing, which can influence solid‑phase synthesis efficiency and product crystallinity . Researchers requiring a non‑α‑amino acid with a defined chain length and mid‑chain amine should choose 4‑aminoheptanoic acid over terminal isomers to achieve the desired linker geometry and avoid unintended alterations in peptide conformation or stability.
Physicochemical Quality Control and Identity Confirmation Using Boiling Point and Density
Procurement and analytical laboratories can leverage the quantitative differences in boiling point (Δ 5.1 °C) and density (Δ 0.019 g/cm³) between 4‑aminoheptanoic acid and 7‑aminoheptanoic acid as straightforward identity confirmation parameters . Although these differences are small, they are reproducible and provide a simple, orthogonal check to ensure that the correct positional isomer has been received, particularly when NMR or MS data may be ambiguous or when analyzing mixtures. The enthalpy of vaporization difference (Δ 0.6 kJ/mol) offers an additional thermodynamic fingerprint for material verification .
Hydrophilic Probe Development Where Low Log P Is Essential
With an estimated Log Kow of −2.20, 4‑aminoheptanoic acid is substantially more hydrophilic than 7‑aminoheptanoic acid (Log P = 0.77) and even 6‑aminohexanoic acid (~−1.0) . This property makes it suitable for applications requiring high aqueous solubility, such as the preparation of hydrophilic linkers, polar fluorescent probes, or water‑soluble bioconjugates. When designing assays or synthetic routes that demand minimal organic partitioning, 4‑aminoheptanoic acid offers a clear advantage over its more lipophilic ω‑amino acid counterparts.
Application
Selection Property
Validation Focus
GABA analog library synthesis
4-amino pharmacophore geometry
GABA transaminase docking confirmation
Peptide coupling and bioconjugation
Mid-chain amine spacing and flexibility
Linker geometry and peptide conformation
Physicochemical identity confirmation
Boiling point and density differentiation
Isomer-specific QC parameters
Hydrophilic probe development
Low Log P for aqueous solubility
Partitioning and solubility in polar media
[1] Sukhorukov, A. Yu.; Andryushkevich, S. O.; Chilov, G. G.; Zeifman, A. A.; Svitanko, I.; Ioffe, S. L. The first synthesis and molecular docking studies of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. Mendeleev Commun. 2011, 21 (4), 183–185. View Source
[2] Mendeleev Commun. Abstract: 4-amino-7-hydroxyheptanoic acids as new GABA analogues. View Source
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